Dxps-IN-1

DXPS inhibition antibacterial enzyme kinetics

Standard alkylAP and fosmidomycin analogs lack potency for direct DXPS inhibition, creating false negatives in screening. DXPS-IN-1 (Compound 8) is a gem-diaryl bisubstrate analog engineered for 2.9 nM Ki against EcDXPS. - >340-fold improvement over first-generation alkylAP inhibitors - Validated co-crystal structure for structure-based design - Essential positive control for HTS targeting bacterial MEP pathway - Slow-binding kinetics enable mechanism-of-action studies

Molecular Formula C34H54N5O6P
Molecular Weight 659.8 g/mol
Cat. No. B12375009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDxps-IN-1
Molecular FormulaC34H54N5O6P
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-]
InChIInChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3
InChIKeyUAJUIMMIGHWIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DXPS-IN-1: Potent Bisubstrate DXPS Inhibitor


DXPS-IN-1, also designated as Compound 8, is a gem-diaryl bisubstrate analog that selectively inhibits the bacterial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) [1]. DXPS is an essential enzyme in the methylerythritol phosphate (MEP) pathway, which is absent in humans, making it an attractive target for developing novel antimicrobial agents with a reduced potential for off-target effects [1][2]. DXPS-IN-1 acts as a slow, tight-binding inhibitor, exhibiting a Ki value of 2.9 nM against Escherichia coli DXPS (EcDXPS) [1].

DXPS-IN-1: Advantages Over Earlier DXPS Inhibitors


Simple alkyl acetylphosphonate (alkylAP) inhibitors and early bisubstrate analogs like D-PheTrAP exhibit only micromolar potency against DXPS, limiting their utility in demanding biological assays [1][2]. Furthermore, the natural product inhibitors fosmidomycin and FR900098 target the downstream enzyme DXR (IspC) rather than DXPS, making them mechanistically distinct and therefore not substitutable for experiments requiring direct DXPS inhibition [3]. DXPS-IN-1 was specifically engineered through structure-guided design to overcome these potency limitations by introducing a gem-dibenzyl glycine moiety that engages critical active site residues, resulting in a >340-fold improvement in Ki relative to the first-generation alkylAP class [1].

DXPS-IN-1: Inhibitor Potency & Selectivity Data


Superior Nanomolar Potency Over AlkylAP Inhibitors

DXPS-IN-1 inhibits Escherichia coli DXPS (EcDXPS) with a Ki of 2.9 nM, representing a >340-fold improvement in binding affinity compared to first-generation alkyl acetylphosphonate (alkylAP) inhibitors, which exhibit Ki values in the 1–10 μM range [1][2]. This dramatic increase in potency is attributed to the incorporation of a gem-dibenzyl glycine moiety that establishes additional contacts within the active site [1].

DXPS inhibition antibacterial enzyme kinetics

Slow, Tight-Binding Kinetics vs Reversible AlkylAPs

DXPS-IN-1 exhibits slow, tight-binding inhibition kinetics against EcDXPS, as demonstrated by time-dependent progress curves and the critical role of residues R99 and R478 in this behavior [1][2]. In contrast, first-generation alkylAP inhibitors are characterized as simple competitive inhibitors with rapid on/off rates [3]. The slow-binding property of DXPS-IN-1 is directly linked to its enhanced potency and suggests a prolonged target residence time.

slow-binding inhibition target residence time DXPS

Potency Advantage Over D-PheTrAP

DXPS-IN-1 demonstrates a Ki of 2.9 nM against EcDXPS, whereas a related bisubstrate analog, D-PheTrAP, inhibits EcDXPS with an IC50 of 0.52 μM (520 nM) [1][2]. This represents an approximately 179-fold difference in potency in favor of DXPS-IN-1.

bisubstrate analog EcDXPS inhibition potency comparison

Gem-Diaryl Moiety: Key Active Site Contacts

Co-crystal structures of DXPS-IN-1 bound to EcDXPS reveal that the gem-dibenzyl glycine moiety makes critical contacts with residues R99 and R478 [1][2]. This structural insight is absent for first-generation alkylAPs and explains the >340-fold gain in potency. Mutagenesis studies confirm that substitution of either R99 or R478 impairs the binding and inhibitory activity of DXPS-IN-1, underscoring the importance of these interactions for its unique binding mode [2].

DXPS active site structure-activity relationship X-ray crystallography

DXPS-IN-1: Research & Industrial Applications


High-Throughput Screening for MEP Pathway Inhibitors

The 2.9 nM Ki of DXPS-IN-1 against EcDXPS [1] makes it an ideal positive control for high-throughput screening (HTS) campaigns aimed at identifying new DXPS inhibitors. Its potency ensures a robust assay window, while its well-characterized slow-binding kinetics [1] provide a benchmark for evaluating the mechanism of action of new hits. This reduces the risk of false positives from weak, non-specific binders.

Mechanistic Studies of DXPS Catalysis

DXPS-IN-1's slow, tight-binding mechanism, dependent on residues R99 and R478 [1][2], makes it a valuable tool for trapping the enzyme in specific conformational states. This property can be exploited in biophysical studies (e.g., HDX-MS, NMR, crystallography) to dissect the ligand-gated activation mechanism of DXPS, a critical step in bacterial metabolic adaptation.

Structure-Based Drug Design & Lead Optimization

The available co-crystal structure of DXPS-IN-1 bound to EcDXPS [1] provides a precise molecular blueprint of its binding mode. This structural information is essential for structure-based drug design efforts, allowing computational chemists to rationally modify the gem-diaryl scaffold to improve properties like species selectivity or cellular permeability while retaining high affinity for the target.

DXPS Target Validation in Pathogenic Bacteria

Given that the MEP pathway is absent in humans [1], DXPS-IN-1 can be used as a chemical probe to validate DXPS as an essential target in various pathogenic bacteria. Its high potency against EcDXPS, combined with its defined structural interactions, provides a strong basis for cross-species target engagement studies, especially in organisms where direct genetic manipulation is challenging.

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